molecular formula C₁₅H₉D₅O₂ B1147189 Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate CAS No. 1329835-46-2

Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate

Cat. No.: B1147189
CAS No.: 1329835-46-2
M. Wt: 231.3
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition, which can influence reaction mechanisms, metabolic pathways, and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate typically involves multiple steps, starting from commercially available precursors

  • Deuterium Exchange Reactions:

      Starting Material: Non-deuterated precursor.

      Reagents: Deuterium oxide (D₂O) or deuterated solvents.

      Conditions: Elevated temperatures and the presence of a catalyst such as palladium on carbon (Pd/C).

  • Using Deuterated Reagents:

      Starting Material: Deuterated benzene derivatives.

      Reagents: Deuterated methylating agents like CD₃I (methyl iodide-d₃).

      Conditions: Standard organic synthesis conditions, such as reflux in an inert atmosphere.

Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuterium exchange processes or the use of deuterated feedstocks. The choice of method depends on the availability of deuterated reagents and the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Acidic or basic medium.

      Products: Corresponding carboxylic acids or ketones.

  • Reduction:

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

      Conditions: Anhydrous conditions.

      Products: Alcohols or alkanes.

  • Substitution:

      Reagents: Halogenating agents like bromine (Br₂), chlorine (Cl₂).

      Conditions: Light or heat to initiate the reaction.

      Products: Halogenated derivatives.

Common Reagents and Conditions:

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

    Solvents: Deuterated solvents like deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆).

Major Products: The major products depend on the type of reaction and the specific conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate has several applications in scientific research:

  • Chemistry:

      Isotopic Labeling: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates.

      NMR Spectroscopy: Deuterium incorporation reduces proton signals, simplifying spectra and aiding in structural elucidation.

  • Biology:

      Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of compounds in biological systems.

  • Medicine:

      Pharmacokinetics: Used to study drug metabolism and distribution, as deuterium can alter the metabolic stability of drugs.

  • Industry:

      Material Science: Deuterated compounds can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate depends on its application. In metabolic studies, the deuterium atoms can slow down the rate of enzymatic reactions, providing insights into enzyme mechanisms and substrate interactions. The molecular targets and pathways involved vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate is unique due to its specific deuterium labeling pattern. Similar compounds include:

    Methyl benzoate: Non-deuterated version, commonly used in organic synthesis and as a fragrance.

    Methyl 2,3,4,5-tetradeuteriobenzoate: Another deuterated variant with a different labeling pattern.

    Methyl 2,3,4,5,6-pentadeuteriobenzoate: Fully deuterated benzene ring, used in advanced NMR studies.

The uniqueness of this compound lies in its selective deuterium incorporation, which can provide specific insights into reaction mechanisms and metabolic pathways that other compounds cannot.

Properties

IUPAC Name

methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3/i4D,6D,7D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBPPUMWUBCKIJ-UKLAVMBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=CC(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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